molecular formula C12H19NO4 B1472690 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol CAS No. 263770-42-9

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol

Cat. No. B1472690
CAS RN: 263770-42-9
M. Wt: 241.28 g/mol
InChI Key: BOACJNUCYCYHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol”, also known as PEO3-monoamine, is a poly (ethylene oxide) (PEO) blocking reagent that prevents nonspecific adsorption of analytes in applications using covalent protein coupling such as ELISA . It reduces the adsorption of IgG when coated on carboxylic-terminated surfaces .


Molecular Structure Analysis

The molecular formula of “2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol” is C8H19NO4 . The exact mass is 178.120514 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol” include a molecular weight of 193.24 g/mol , a density of 1.0773 g/cm3 at 20 °C (lit.) , and a refractive index of 1.4645 (589.3 nm 20°C) .

Mechanism of Action

The mechanism of action for “2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of “2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol” are not explicitly mentioned in the search results .

Future Directions

The future directions for “2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-[2-[2-(3-aminophenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c13-11-2-1-3-12(10-11)17-9-8-16-7-6-15-5-4-14/h1-3,10,14H,4-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOACJNUCYCYHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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